2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common method involves the formation of the triazole ring through a cyclization reaction. The starting materials often include 4-methoxyphenylhydrazine and an appropriate acylating agent to form the triazole ring. The sulfanyl group is introduced via a nucleophilic substitution reaction, and the final acetamide moiety is added through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group can participate in covalent bonding with target molecules. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the methoxyphenyl group enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-4-5-13(2)16(10-12)21-17(25)11-27-19-23-22-18(24(19)20)14-6-8-15(26-3)9-7-14/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWDWHXCRXLENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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